8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one
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Overview
Description
8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 8th position, a hydroxyl group at the 4th position, and a methyl group at the 5th position on the benzopyran ring. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where salicylaldehyde derivatives react with active methylene compounds in the presence of a base. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as an anti-inflammatory, anticoagulant, and anticancer agent.
Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes like cyclooxygenase (COX), leading to reduced inflammation. Additionally, it may interfere with the cell cycle and induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
6-Methylcoumarin: Used in the fragrance industry.
3,4-Dihydro-8-hydroxy-3-methylisocoumarin: Studied for its antimicrobial activities.
Uniqueness
8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one stands out due to the presence of the chlorine atom, which can enhance its biological activity and selectivity. This unique structural feature allows for the development of derivatives with improved therapeutic profiles .
Properties
CAS No. |
799262-11-6 |
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Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
8-chloro-4-hydroxy-5-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-3-6(11)10-9(5)7(12)4-8(13)14-10/h2-4,12H,1H3 |
InChI Key |
OSWOIIRSRFFBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)OC2=C(C=C1)Cl)O |
Origin of Product |
United States |
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